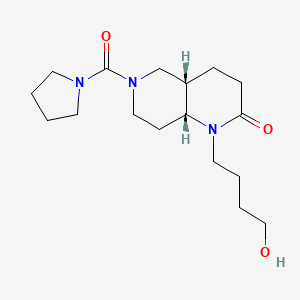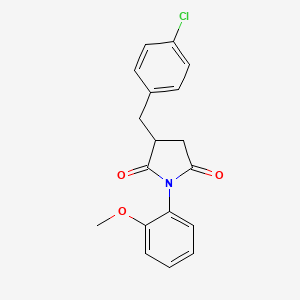![molecular formula C15H15N3O3 B5486234 ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate, also known as EPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPCA is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which plays a critical role in cancer cell proliferation and survival.
作用機序
Ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate acts as a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. STAT3 is a key regulator of cell proliferation and survival, and its aberrant activation has been implicated in the development and progression of various types of cancer. By inhibiting the STAT3-JAK2 interaction, ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the expression of various genes that are involved in cancer cell proliferation and survival, including Bcl-2, cyclin D1, and survivin. In addition, ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
実験室実験の利点と制限
One of the advantages of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate is its specificity towards the STAT3-JAK2 interaction, which reduces the likelihood of off-target effects. ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate has also been shown to have low toxicity in normal cells, which is a desirable property for a potential therapeutic agent. However, the low yield of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate synthesis presents a limitation for large-scale production and clinical translation. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate in vivo.
将来の方向性
There are several future directions for the research on ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate. One direction is to optimize the synthesis method to improve the yield and scalability of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate production. Another direction is to investigate the pharmacokinetics and pharmacodynamics of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate in preclinical models to determine its efficacy and safety in vivo. Furthermore, the potential use of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate in combination therapy with chemotherapy and radiation therapy should be explored. Finally, the development of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate derivatives with improved potency and selectivity towards the STAT3-JAK2 interaction could lead to the discovery of novel cancer therapeutics.
合成法
The synthesis of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate involves a multi-step process that starts with the reaction between 2-aminopyridine and phthalic anhydride to form 2-(2-carboxyphenyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-carboxyphenyl)pyridine-3-carboxylate, which is further reacted with ammonium carbonate to form ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate. The overall yield of ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate synthesis is around 20%.
科学的研究の応用
Ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate has also been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy. In addition, ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
特性
IUPAC Name |
ethyl 4-(pyridin-2-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14(19)11-6-8-12(9-7-11)17-15(20)18-13-5-3-4-10-16-13/h3-10H,2H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXWQPEINJXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5486175.png)
![4-{2-[(2-chlorobenzoyl)amino]-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B5486177.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5486189.png)
![3-methyl-1-{1-[(6-thiomorpholin-4-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5486197.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5486201.png)

![ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5486206.png)
![N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5486210.png)
![4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5486217.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenyl 4-methoxybenzoate](/img/structure/B5486239.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5486241.png)